molecular formula C9H6ClFN2O2 B13672591 Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate

Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate

Cat. No.: B13672591
M. Wt: 228.61 g/mol
InChI Key: DMCLIYRKZYFNRS-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate is a heterocyclic compound featuring a benzimidazole core substituted with chlorine (Cl) and fluorine (F) atoms at the 6th and 5th positions, respectively, and a methyl ester group at the 2nd position. This structural configuration confers unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, ethyl acetate) and stability under ambient conditions. The electron-withdrawing effects of the Cl and F substituents enhance the electrophilicity of the carbonyl group in the ester moiety, influencing its reactivity in synthetic applications such as nucleophilic substitution or hydrolysis reactions. The compound is of interest in pharmaceutical and materials science research, particularly as a precursor for bioactive molecules or ligands in coordination chemistry .

Properties

Molecular Formula

C9H6ClFN2O2

Molecular Weight

228.61 g/mol

IUPAC Name

methyl 5-chloro-6-fluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13)

InChI Key

DMCLIYRKZYFNRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=C(C=C2N1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method includes the reaction of 6-chloro-5-fluoro-o-phenylenediamine with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products:

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins by binding to bacterial ribosomes . In anticancer research, it induces apoptosis in cancer cells by interfering with DNA replication and repair mechanisms . The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity to these molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Aldehyde vs. Methyl Ester

A closely related compound, 6-Chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde (CAS 1263378-80-8), replaces the methyl ester group with an aldehyde (-CHO) functional group. Key differences include:

Property Methyl Ester Derivative Aldehyde Derivative (CAS 1263378-80-8)
Reactivity Susceptible to hydrolysis/transesterification Undergoes nucleophilic addition (e.g., imine formation)
Solubility Higher lipophilicity Moderate solubility in organic solvents
Hydrogen Bonding Dual H-bond acceptors (ester O) Single H-bond acceptor (aldehyde O)
Applications Prodrug design, polymer chemistry Intermediate for Schiff base synthesis

The aldehyde derivative’s reactivity makes it more versatile in dynamic covalent chemistry, while the methyl ester’s stability favors controlled-release formulations .

Substituent Effects: Halogen Positioning and Electronic Influence

Comparative studies of halogenated benzimidazole derivatives reveal that electron-withdrawing substituents (Cl, F) at the 5th and 6th positions increase the electrophilicity of adjacent functional groups. For example:

  • Methyl 5-fluoro-benzimidazole-2-carboxylate (lacking Cl) exhibits reduced steric hindrance, leading to faster hydrolysis rates compared to the Cl/F-substituted analogue.
  • Methyl 6-bromo-5-chlorobenzimidazole-2-carboxylate (Br instead of F) shows enhanced crystallinity due to stronger halogen-halogen interactions, as inferred from crystallographic studies using SHELX refinement tools .

Physicochemical Properties

Data from methyl ester analogs (e.g., methyl salicylate) suggest that ester derivatives generally exhibit lower melting points (40–100°C range) compared to carboxylic acids, attributed to reduced hydrogen-bonding capacity .

Hydrogen Bonding and Crystal Packing

Graph set analysis (as per Etter’s formalism) indicates that the methyl ester’s dual oxygen atoms facilitate stronger H-bonding networks compared to the aldehyde derivative. For instance, the ester carbonyl oxygen often participates in C=O⋯H-N interactions with adjacent benzimidazole NH groups, promoting stable crystal lattices. In contrast, the aldehyde’s singular H-bond acceptor site limits its packing efficiency, as observed in SHELX-refined structures .

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